molecular formula C12H21O4P B14652471 Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate CAS No. 53226-86-1

Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate

Cat. No.: B14652471
CAS No.: 53226-86-1
M. Wt: 260.27 g/mol
InChI Key: PRDQYZBPTBGJDY-UHFFFAOYSA-N
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Description

Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite is reacted with 1-(furan-2-yl)-2-methylpropyl bromide under controlled conditions to yield the desired phosphonate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

  • Diethyl [1-(furan-2-yl)ethyl]phosphonate
  • Diethyl [1-(thiophen-2-yl)-2-methylpropyl]phosphonate
  • Diethyl [1-(pyridin-2-yl)-2-methylpropyl]phosphonate

Comparison: Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate is unique due to the presence of the furan ring, which imparts specific reactivity and stability. Compared to thiophene and pyridine analogs, the furan derivative is more reactive in oxidation reactions and has distinct electronic properties that influence its behavior in chemical and biological systems .

Properties

CAS No.

53226-86-1

Molecular Formula

C12H21O4P

Molecular Weight

260.27 g/mol

IUPAC Name

2-(1-diethoxyphosphoryl-2-methylpropyl)furan

InChI

InChI=1S/C12H21O4P/c1-5-15-17(13,16-6-2)12(10(3)4)11-8-7-9-14-11/h7-10,12H,5-6H2,1-4H3

InChI Key

PRDQYZBPTBGJDY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)C(C)C)OCC

Origin of Product

United States

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